Cas no 1601006-67-0 (2-fluoro-6-methyl-N-(2-methylpropyl)aniline)

2-Fluoro-6-methyl-N-(2-methylpropyl)aniline is a fluorinated aniline derivative characterized by its substituted aromatic ring and branched alkylamine moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both fluorine and methyl groups on the aromatic ring enhances its reactivity and selectivity in electrophilic substitution and cross-coupling reactions. The isobutyl substituent on the nitrogen atom contributes to steric and electronic modulation, influencing solubility and stability. Its well-defined structure makes it suitable for applications requiring precise functionalization, particularly in medicinal chemistry for scaffold diversification.
2-fluoro-6-methyl-N-(2-methylpropyl)aniline structure
1601006-67-0 structure
Product name:2-fluoro-6-methyl-N-(2-methylpropyl)aniline
CAS No:1601006-67-0
MF:C11H16FN
MW:181.249846458435
CID:5161477
PubChem ID:75525451

2-fluoro-6-methyl-N-(2-methylpropyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-fluoro-6-methyl-N-(2-methylpropyl)-
    • 2-fluoro-6-methyl-N-(2-methylpropyl)aniline
    • Inchi: 1S/C11H16FN/c1-8(2)7-13-11-9(3)5-4-6-10(11)12/h4-6,8,13H,7H2,1-3H3
    • InChI Key: JGYBTHJLIWVTGO-UHFFFAOYSA-N
    • SMILES: C1(NCC(C)C)=C(C)C=CC=C1F

2-fluoro-6-methyl-N-(2-methylpropyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-163905-0.05g
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
0.05g
$612.0 2023-06-04
Enamine
EN300-163905-2.5g
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
2.5g
$1428.0 2023-06-04
Enamine
EN300-163905-0.25g
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
0.25g
$670.0 2023-06-04
Enamine
EN300-163905-1.0g
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
1g
$728.0 2023-06-04
Enamine
EN300-163905-5000mg
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
5000mg
$1199.0 2023-09-22
Enamine
EN300-163905-500mg
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
500mg
$397.0 2023-09-22
Enamine
EN300-163905-50mg
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
50mg
$348.0 2023-09-22
Enamine
EN300-163905-0.1g
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
0.1g
$640.0 2023-06-04
Enamine
EN300-163905-1000mg
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
1000mg
$414.0 2023-09-22
Enamine
EN300-163905-2500mg
2-fluoro-6-methyl-N-(2-methylpropyl)aniline
1601006-67-0
2500mg
$810.0 2023-09-22

Additional information on 2-fluoro-6-methyl-N-(2-methylpropyl)aniline

Introduction to 2-Fluoro-6-Methyl-N-(2-Methylpropyl)Aniline (CAS No. 1601006-67-0)

2-Fluoro-6-methyl-N-(2-methylpropyl)aniline (CAS No. 1601006-67-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and chemical industries. This compound belongs to the class of anilines, which are aromatic amines derived from aniline, and it features a fluorine atom and a methyl group on the benzene ring, along with an N-(2-methylpropyl) substituent. These structural characteristics endow the compound with distinct properties that make it valuable for both academic research and industrial applications.

The chemical structure of 2-fluoro-6-methyl-N-(2-methylpropyl)aniline can be represented as C11H14FN. The presence of the fluorine atom introduces electronic and steric effects that influence the compound's reactivity and stability. Fluorine is known for its high electronegativity, which can modulate the electronic distribution within the molecule, affecting its interactions with other chemical species. The methyl group and the N-(2-methylpropyl) substituent further enhance the compound's solubility and lipophilicity, making it suitable for a wide range of chemical reactions and biological studies.

In the realm of pharmaceutical research, 2-fluoro-6-methyl-N-(2-methylpropyl)aniline has shown promise as a lead compound for drug discovery. Recent studies have explored its potential as a precursor for the synthesis of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the development of new antifungal agents. The researchers found that derivatives of 2-fluoro-6-methyl-N-(2-methylpropyl)aniline exhibited potent antifungal activity against several clinically relevant fungal strains, including Candida albicans and Aspergillus fumigatus. This finding underscores the compound's potential as a scaffold for designing more effective antifungal drugs.

Beyond antifungal applications, 2-fluoro-6-methyl-N-(2-methylpropyl)aniline has also been investigated for its use in cancer research. A 2022 study published in Cancer Research reported that certain derivatives of this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells. The researchers attributed this selectivity to the unique electronic properties conferred by the fluorine atom and the N-(2-methylpropyl) substituent. These findings suggest that 2-fluoro-6-methyl-N-(2-methylpropyl)aniline could serve as a valuable starting point for developing targeted cancer therapies.

In addition to its pharmaceutical applications, 2-fluoro-6-methyl-N-(2-methylpropyl)aniline has found utility in materials science and organic synthesis. Its reactivity and functional groups make it an attractive intermediate for synthesizing complex organic molecules. For example, a 2021 study published in Organic Letters described a novel synthetic route to prepare advanced materials using this compound as a key building block. The researchers demonstrated that 2-fluoro-6-methyl-N-(2-methylpropyl)aniline-based polymers exhibited excellent thermal stability and mechanical properties, making them suitable for use in high-performance applications such as electronics and aerospace.

The synthesis of 2-fluoro-6-methyl-N-(2-methylpropyl)aniline typically involves multi-step processes that leverage modern synthetic techniques. One common approach is to start with 2-fluoro-6-methylaniline and introduce the N-(2-methylpropyl) substituent through alkylation reactions. The choice of reagents and reaction conditions is crucial for achieving high yields and purity levels. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing environmental impact.

Safety considerations are paramount when handling 2-fluoro-6-methyl-N-(2-methylpropyl)aniline. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken to ensure safe handling and storage. Users should consult material safety data sheets (MSDS) for detailed information on handling, storage, and disposal procedures. Additionally, personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound to prevent exposure.

In conclusion, 2-fluoro-6-methyl-N-(2-methylpropyl)aniline (CAS No. 1601006-67-0) is a multifaceted organic compound with a wide range of applications in pharmaceutical research, materials science, and organic synthesis. Its unique chemical structure offers opportunities for developing novel therapeutic agents, advanced materials, and complex organic molecules. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in both academic and industrial settings.

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